Product packaging for Oxazole-2-carbothioic acid amide(Cat. No.:CAS No. 885274-25-9)

Oxazole-2-carbothioic acid amide

Cat. No.: B1425862
CAS No.: 885274-25-9
M. Wt: 128.15 g/mol
InChI Key: HYCQTQGTVIOIKJ-UHFFFAOYSA-N
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Description

Contextual Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone scaffold in modern medicinal chemistry. fda.govscispace.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nhiso.com The oxazole ring is a bioisostere for other chemical groups, meaning it can replace them in a molecule without significantly altering its biological activity, a property that medicinal chemists frequently exploit in drug design.

The structural rigidity and electronic properties of the oxazole ring allow it to participate in various non-covalent interactions with biological targets like enzymes and receptors, making it a privileged structure in drug discovery. scispace.com Numerous oxazole-containing compounds have been successfully developed into therapeutic agents, which underscores the enduring importance of this heterocyclic system in the development of new medicines. scispace.com The continuous exploration of novel oxazole derivatives is therefore a key activity in the quest for more effective and selective drugs.

Research Rationale for Investigating Oxazole-2-carbothioic Acid Amide

The specific compound, this compound, also known as 2-Oxazolecarbothioamide, presents a compelling case for focused investigation. google.com The rationale for its study is built upon the established importance of the oxazole core, combined with the known reactivity of the thioamide functional group. Thioamides are important structural motifs in their own right and are known to be versatile intermediates in the synthesis of other heterocyclic systems.

The presence of the thioamide group at the 2-position of the oxazole ring suggests several potential avenues for research. This functional group can act as a hydrogen bond donor and acceptor, and the sulfur atom can coordinate with metal ions, suggesting potential applications in coordination chemistry or as a metalloenzyme inhibitor. Furthermore, the structural similarity to other biologically active oxazoles and thioamides makes this compound a prime candidate for screening in various biological assays to uncover potential therapeutic properties.

Overview of Research Scope and Methodological Approaches

While specific research dedicated to this compound is not extensively documented in publicly available literature, the scope of potential research is broad. A comprehensive investigation would logically begin with its synthesis and full chemical characterization.

Synthesis: Several established methods for the synthesis of oxazole derivatives could potentially be adapted for the preparation of this compound. These include:

The Robinson-Gabriel synthesis: This involves the cyclodehydration of 2-acylaminoketones.

The Van Leusen reaction: This method utilizes tosylmethylisocyanide (TosMIC) as a key reagent in a reaction with an appropriate aldehyde.

Fischer oxazole synthesis: This involves the reaction of a cyanohydrin with an aldehyde.

Characterization: Following synthesis, the compound's structure would be unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.

Biological Evaluation: A primary focus of the research would be the biological evaluation of the compound. This would involve a series of in vitro assays to screen for various activities, such as:

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer activity: Screening against various cancer cell lines to determine cytotoxicity.

Enzyme inhibition assays: Investigating its potential to inhibit specific enzymes implicated in disease.

Based on the results of these initial screenings, more detailed mechanistic studies could be undertaken to understand how the compound exerts its biological effects.

Detailed Research Findings

A thorough review of scientific databases indicates that while this compound is commercially available for research purposes, specific studies detailing its synthesis, properties, and biological activities are scarce in peer-reviewed literature. Its existence is confirmed by chemical suppliers, and its basic physicochemical properties are known.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₄N₂OS
Molecular Weight 128.16 g/mol
CAS Number 885274-25-9

| Alternate Names | 2-Oxazolecarbothioamide, 1,3-oxazole-2-carbothioamide |

The lack of published findings represents a significant research opportunity. The compound serves as a "blank slate" for investigation, with its potential yet to be unlocked. Based on the chemistry of related oxazole and thioamide compounds, several promising research directions can be proposed.

Table 2: Potential Research Avenues for this compound

Potential Research Area Proposed Methodological Approach Rationale
Novel Antimicrobial Agent Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. The oxazole scaffold is present in many known antimicrobial agents.
Anticancer Drug Discovery Cytotoxicity screening against various human cancer cell lines (e.g., MCF-7, HeLa, A549). Numerous oxazole derivatives have demonstrated potent anticancer activity.
Synthetic Intermediate Use in cyclization reactions to form more complex heterocyclic systems. The thioamide group is a versatile functional group for further chemical transformations.

| Coordination Chemistry | Investigation of its ability to form complexes with various metal ions. | The nitrogen and sulfur atoms can act as ligands for metal coordination. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2OS B1425862 Oxazole-2-carbothioic acid amide CAS No. 885274-25-9

Properties

IUPAC Name

1,3-oxazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQTQGTVIOIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717013
Record name 1,3-Oxazole-2-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-25-9
Record name 2-Oxazolecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Oxazole 2 Carbothioic Acid Amide and Its Analogs

Direct Synthetic Routes to Oxazole-2-carbothioic Acid Amide

Direct methods for synthesizing this compound are specialized and less common than general oxazole (B20620) syntheses. These routes aim to construct the oxazole ring with the carbothioamide group already in place or to form it in a tandem reaction sequence.

The use of thiosemicarbazide (B42300) and its derivatives is a common strategy for synthesizing various nitrogen- and sulfur-containing heterocycles. However, their application for the direct synthesis of oxazoles is not prominently reported. The inherent nucleophilicity of both the sulfur and nitrogen atoms in the thiosemicarbazide backbone typically leads to the preferential formation of other heterocyclic systems.

When acyl derivatives of thiosemicarbazide undergo cyclization, the reaction pathway is highly dependent on the conditions. In acidic media, cyclization commonly yields 1,3,4-thiadiazole (B1197879) derivatives, while alkaline conditions tend to favor the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.plresearchgate.net The formation of an oxazole ring from a thiosemicarbazide precursor would require a less favorable ring-closure pathway, involving the oxygen atom of an acyl group and carbons from the backbone, which is generally outcompeted by the more facile cyclizations involving the thioamide moiety. ptfarm.plekb.eg For instance, studies on the cyclization of acylthiosemicarbazides consistently show the formation of thiadiazoles or triazoles as the primary products. ptfarm.pl

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are versatile precursors in the synthesis of numerous heterocyclic compounds due to their reactive α,β-unsaturated ketone framework. jchemrev.com They serve as building blocks for a variety of rings, including pyrazoles, isoxazoles, and pyrimidines. jchemrev.comias.ac.in

While chalcones are instrumental in heterocyclic chemistry, their direct use in the synthesis of this compound is not a standard or widely documented method. Typically, chalcones provide the carbon backbone for the heterocyclic ring. For instance, they can react with various reagents to form the main ring structure, but the specific introduction of a carbothioic acid amide group at the 2-position of an oxazole ring in a direct reaction involving a chalcone (B49325) is not a conventional synthetic route. nih.gov The synthesis of substituted oxazoles can sometimes involve chalcones, but this usually pertains to the formation of the core ring with different substitution patterns, not specifically the 2-thioamide functionality. researchgate.net

General Synthetic Approaches to the Oxazole Core

Given the challenges in the direct synthesis of this compound, a more practical approach involves the initial construction of the oxazole ring, followed by functionalization at the 2-position. Several classical name reactions are fundamental to the synthesis of the oxazole core.

The Robinson-Gabriel synthesis is a cornerstone method for creating oxazoles, first described in 1909 and 1910. wikipedia.orgsynarchive.com The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor to form the oxazole ring. wikipedia.orgsynarchive.com A dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is required to facilitate the reaction. wikipedia.orgijpsonline.com

The mechanism proceeds via protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enol form of the ketone. A final dehydration step then yields the aromatic oxazole ring. The yield of the reaction can be influenced by the choice of the cyclodehydrating agent. ijpsonline.com

Several modifications have expanded the utility of this reaction. For example, Wipf and colleagues developed a popular extension that allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org Another variation includes a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template to generate highly substituted oxazoles. researchgate.net

Reaction Starting Materials Reagents/Conditions Product
Classic Robinson-Gabriel 2-Acylamino-ketoneConcentrated H₂SO₄ or POCl₃2,5-Disubstituted or 2,4,5-Trisubstituted Oxazole
Wipf Modification β-Keto amides (from amino acids)Dess-Martin periodinane, then PPh₃, I₂, Et₃NSubstituted Oxazoles
Ugi/Robinson-Gabriel Tandem Amine, Carbonyl, Carboxylic Acid, IsonitrileUgi reaction, then H₂SO₄2,4,5-Trisubstituted Oxazoles

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of an aromatic aldehyde with a cyanohydrin in the presence of anhydrous hydrogen chloride in dry ether. ijpsonline.comwikipedia.org

The mechanism is understood to begin with the formation of an iminochloride intermediate from the reaction of HCl with the cyanohydrin. This is followed by a series of steps involving nucleophilic attack and rearrangement, ultimately leading to the dehydrated oxazole ring. wikipedia.org The reactants are typically used in equimolar amounts, and both are usually aromatic. wikipedia.org

Reaction Starting Materials Reagents/Conditions Product
Fischer Oxazole Synthesis Aldehyde Cyanohydrin, AldehydeAnhydrous HCl, Dry Ether2,5-Disubstituted Oxazole

The Bredereck reaction provides a route to oxazoles through the reaction of α-haloketones with amides, most commonly formamide, to yield unsubstituted or substituted oxazoles. ijpsonline.comslideshare.net This method is particularly useful for synthesizing 2,4-disubstituted oxazoles and is considered an efficient and economical process. ijpsonline.com

Recent improvements to this method have been developed. For instance, using α-hydroxyketones as starting materials in place of α-haloketones offers a modification of the traditional Bredereck synthesis. ijpsonline.com Another approach involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides, which proceeds under mild, metal-free conditions to produce 2,4-disubstituted oxazoles and thiazoles, respectively. acs.org

Reaction Starting Materials Reagents/Conditions Product
Classic Bredereck Reaction α-Haloketone, FormamideHeatSubstituted Oxazole
Pei et al. Modification α-HydroxyketoneAmide2,4-Disubstituted Oxazole
Brønsted Acid-Catalyzed Cyclization α-Diazoketone, Amide/ThioamideTrifluoromethanesulfonic acid (TfOH)2,4-Disubstituted Oxazole/Thiazole

Cycloisomerization of Propargylic Amides in Oxazole Synthesis

A practical and mild approach for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the cycloisomerization of propargylic amides. acs.orgacs.orgnih.gov This method offers an alternative to classical techniques like the Robinson-Gabriel synthesis, which often necessitate harsh dehydrating agents and thus have limited functional group tolerance. acs.org

One effective protocol utilizes silica (B1680970) gel to mediate the cycloisomerization of alkynyl amides, which are precursors to the target oxazoles. acs.orgacs.org The process is generally carried out under mild conditions, making it compatible with a range of functional groups. acs.org For instance, the synthesis of oxazol-5-yl ketones and esters has been successfully achieved using this method. acs.orgacs.org The required propargylic amide precursors can be readily prepared from the corresponding propargylic amines. acs.org

Another variation employs a one-pot propargylation/cycloisomerization tandem reaction. organic-chemistry.orgnih.gov In this approach, propargylic alcohols react with amides in the presence of a Brønsted acid catalyst, such as p-toluenesulfonic acid monohydrate (PTSA), to yield substituted oxazoles. organic-chemistry.orgnih.gov This method is efficient, air-tolerant, and accommodates various functional groups on both the propargylic alcohol and the amide. organic-chemistry.org

Copper-Catalyzed Oxidative Cyclization Methodologies

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of oxazoles through oxidative cyclization. These methods offer mild reaction conditions and are often highly efficient.

One such strategy involves the copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. nih.gov This reaction proceeds at room temperature via a proposed vinylic C-H bond functionalization. nih.gov The mechanism is thought to involve a single-electron oxidation of the enamide by the copper(II) salt, leading to a radical cation that subsequently cyclizes and is further oxidized to the oxazole product. nih.gov

Another approach is a copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds. acs.org This method provides a facile route to polysubstituted oxazoles from readily available starting materials under mild conditions. acs.org A proposed mechanism involves the initial formation of an enamine, followed by copper-mediated oxidation and intramolecular cyclization. acs.org

Furthermore, a palladium-catalyzed and copper-mediated cascade oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles from propargyl esters and benzylamines. rsc.orgrsc.orgnih.gov This bimetallic catalytic transformation is believed to proceed through the formation of C-N and C-O bonds in a cascade manner, with water serving as the oxygen atom source. rsc.orgrsc.org

Reactions Involving α-Diazoketones with (Thio)amides

The reaction of α-diazoketones with amides or thioamides provides a versatile route to 2,4-disubstituted oxazoles and thiazoles. organic-chemistry.orgresearchgate.netnih.gov These reactions can be catalyzed by various reagents, offering different levels of reactivity and substrate scope.

A metal-free approach utilizes trifluoromethanesulfonic acid (TfOH) as a catalyst for the coupling of α-diazoketones with (thio)amides or thioureas. organic-chemistry.orgnih.govacs.org This protocol is characterized by its mild reaction conditions and broad functional group tolerance, providing good to excellent yields of the desired heterocycles. nih.govacs.org Mechanistic studies suggest the involvement of a key intermediate, 2-oxo-2-phenylethyl trifluoromethanesulfonate. acs.org

Alternatively, transition metal catalysts can be employed. Copper(II) triflate has been shown to effectively catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.org Rhodium(II) carboxylates are also well-known to catalyze the N-H insertion of a rhodium carbene, generated from the diazoketone, into a primary amide. researchgate.netnih.gov The resulting α-acylaminoketone can then be cyclodehydrated to afford the corresponding oxazole. researchgate.net

Strategies for Amide Bond Formation Relevant to Carbothioic Acid Amides

The formation of the amide bond is a fundamental transformation in organic synthesis. While the following methods are generally applicable to carboxylic acids, they provide a foundation for strategies that could be adapted for the synthesis of carbothioic acid amides, such as this compound.

DCC and EDC Coupling Methods

N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used coupling agents for the formation of amides from carboxylic acids and amines. creative-proteomics.comchemistrysteps.comthermofisher.com These carbodiimides activate the carboxyl group to facilitate nucleophilic attack by the amine. chemistrysteps.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate is then readily attacked by the amine to form the amide bond and a urea (B33335) byproduct. chemistrysteps.com DCC is typically used in organic solvents, and the dicyclohexylurea byproduct is largely insoluble in many common solvents, which can simplify purification. peptide.com EDC, being water-soluble, is often employed in aqueous reaction media, and the corresponding urea byproduct can be removed by aqueous extraction. peptide.cominterchim.fr These methods generally provide good yields at room temperature. chemistrysteps.com

Coupling AgentKey FeaturesByproduct Solubility
DCC Used in organic solvents. peptide.comInsoluble in most organic solvents. peptide.com
EDC Water-soluble, suitable for aqueous media. peptide.cominterchim.frWater-soluble. peptide.com

Catalytic Direct Amidation of Carboxylic Acids

Direct amidation of carboxylic acids with amines offers a more atom-economical and environmentally friendly alternative to methods that require stoichiometric activating agents. mdpi.comencyclopedia.pub These reactions typically involve the removal of water to drive the equilibrium towards amide formation. mdpi.comencyclopedia.pub

Various catalysts have been developed to facilitate this transformation under milder conditions. Boronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have proven to be effective catalysts for direct amidation at ambient temperature in the presence of molecular sieves. organic-chemistry.org The reaction is believed to proceed through the formation of an acylborate intermediate. organic-chemistry.org Other catalytic systems, including those based on calcium, have also been reported for the direct amidation of esters, which is a related transformation. rsc.org The use of solid supports like silica gel under microwave irradiation can also promote the direct amidation of carboxylic acids. mdpi.comencyclopedia.pub

Synthesis of Sterically Hindered Amides

The synthesis of sterically hindered amides presents a significant challenge for many traditional amide bond formation methods due to the slow rate of nucleophilic attack in a congested environment. chimia.ch

A robust solution to this problem is the direct coupling of Grignard reagents with isocyanates. chimia.chnih.gov This method allows for the formation of highly substituted amides that are often difficult to access through conventional coupling protocols. chimia.ch The reaction is typically straightforward, involving the addition of the Grignard reagent to a solution of the isocyanate. chimia.ch

Another approach for the synthesis of sterically hindered N-acylated amino acids involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to N-carboxyanhydrides (NCAs). nih.gov This process tolerates a variety of functional groups and proceeds through an isocyanate intermediate. nih.gov Additionally, the direct synthesis of sterically hindered secondary amides has been achieved from unactivated carboxylic acids and isothiocyanates, a method that avoids the need for stoichiometric coupling reagents or metal catalysts. researchgate.net

MethodReactantsKey Advantage
Grignard/Isocyanate CouplingGrignard Reagents, IsocyanatesEffective for highly hindered amides. chimia.chnih.gov
Organometallic/NCA AdditionOrganometallic Reagents, N-CarboxyanhydridesSynthesis of sterically hindered N-acylated amino acids. nih.gov
Carboxylic Acid/IsothiocyanateCarboxylic Acids, IsothiocyanatesDirect synthesis without stoichiometric activators. researchgate.net

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize hazardous waste, reduce energy consumption, and improve efficiency. While specific green synthetic protocols for this compound are not extensively detailed in current literature, the synthesis of the foundational oxazole ring and its analogs benefits significantly from these methodologies. ijpsonline.comijpsonline.com Green approaches in this field primarily focus on the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of efficient one-pot syntheses. ijpsonline.com These techniques not only align with environmentally conscious principles but also frequently lead to enhanced reaction rates, higher yields, and simplified purification processes compared to conventional methods. ijpsonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering rapid and efficient heating that dramatically reduces reaction times. nih.gov This technique allows for precise temperature control and often results in higher product purity and yields. nih.gov In the context of oxazole synthesis, microwave irradiation has been successfully employed for the cyclocondensation and cyclization reactions that form the core heterocyclic ring.

One notable application involves the reaction of substituted aryl aldehydes with tosylmethyl isocyanide (TosMIC). Mukku et al. demonstrated a microwave-assisted synthesis where these starting materials, in the presence of a potassium phosphate (B84403) catalyst and isopropyl alcohol, were irradiated for just 8 minutes to produce 5-substituted oxazoles. ijpsonline.com This method provides a rapid and efficient pathway to creating substituted oxazoles. ijpsonline.com Similarly, microwave energy has been used to synthesize 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenone (B140003) and urea, showcasing the versatility of this green technique. ijpsonline.com

The table below summarizes findings from a study on the microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles and illustrate the effectiveness of this green methodology.

Table 1: Microwave-Assisted Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole Derivatives A mixture of isoniazid (B1672263) and an aromatic aldehyde was irradiated at 300W. The data illustrates the significant reduction in reaction time and high yields achievable with this method.

Reactant (Aromatic Aldehyde)Reaction Time (min)Yield (%)Reference
Benzaldehyde4.080 nih.gov
4-Hydroxy Benzaldehyde3.585 nih.gov
Vanillin3.088 nih.gov
Anisaldehyde4.579 nih.gov

Source: Adapted from Trivedi, J. et al., 2012. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation, where high-energy bubbles form and collapse, can significantly enhance reaction rates and yields. researchgate.net This energy-efficient method often operates at lower temperatures and with shorter reaction times, making it an environmentally benign choice. researchgate.net

While specific examples for this compound are not available, the utility of ultrasound has been demonstrated in the synthesis of related sulfur-containing heterocycles. For instance, a novel and green procedure for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiols was developed using an ultrasound-assisted reaction between aryl hydrazides and carbon disulfide. nih.gov This method is notable for proceeding with only a few drops of DMF and in the absence of any acid or base catalysts, resulting in good to excellent yields and easy workup. nih.gov Such approaches highlight the potential for applying sonochemistry to the synthesis of oxazole thioamides.

The data below details the results of an ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, showcasing the efficiency of this green technique.

Table 2: Ultrasound-Assisted Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols The reaction was conducted via the ultrasound-assisted reaction of aryl hydrazides with CS₂ in some drops of DMF.

Substituent (Aryl group)Reaction Time (min)Yield (%)Reference
Phenyl12085 nih.gov
4-Methylphenyl15087 nih.gov
4-Fluorophenyl12092 nih.gov
4-Chlorophenyl15090 nih.gov
4-Bromophenyl18088 nih.gov

Source: Adapted from Maleki, A. et al., 2021. nih.gov

These green methodologies underscore the ongoing efforts to develop more sustainable synthetic routes in heterocyclic chemistry. The application of microwave and ultrasound energy, along with the design of one-pot reactions, are key strategies in achieving this goal for oxazole-based compounds.

Chemical Reactivity and Transformation Studies of Oxazole 2 Carbothioic Acid Amide Scaffolds

Electrophilic Reaction Pathways at the Oxazole (B20620) Ring

Due to the electron-withdrawing nature of the ring oxygen, the oxazole nucleus is generally less reactive towards electrophilic aromatic substitution compared to more electron-rich heterocycles like imidazole (B134444). youtube.comyoutube.com However, substitution is possible, particularly when the ring is activated by electron-donating groups. youtube.comsemanticscholar.org

Research indicates that when electrophilic substitution does occur on an oxazole ring, it preferentially happens at the C-5 position. semanticscholar.orgnumberanalytics.com The π-electron density calculations show that the C-5 position is the most electron-rich carbon, making it the most favorable site for electrophilic attack. nih.gov Even with an electron-withdrawing substituent at the C-2 position, such as the carbothioic acid amide group, the C-5 position remains the primary site for functionalization.

For instance, the bromination of 2-phenyloxazole (B1349099) using N-bromosuccinimide (NBS) yields the 5-bromo derivative, demonstrating the C-5 selectivity of electrophilic halogenation. youtube.comyoutube.com While reactions like nitration and sulfonation are generally more difficult to achieve, they would also be expected to occur at the C-5 position. youtube.com Modern synthetic methods have also been developed to achieve regioselective functionalization. For example, palladium-catalyzed direct arylation of oxazoles can be directed with high selectivity to the C-5 position by using specific phosphine (B1218219) ligands in polar solvents. organic-chemistry.org

Table 1: Summary of Oxazole Ring Reactivity

Ring Position Reactivity towards Electrophiles Reactivity towards Nucleophiles/Bases
C-2 Low reactivity. Susceptible to nucleophilic attack and deprotonation. semanticscholar.orgnih.govnih.gov
C-4 Low reactivity. semanticscholar.org Low reactivity.
C-5 Preferred site for electrophilic substitution. semanticscholar.orgnumberanalytics.comnih.gov Susceptible to nucleophilic attack. nih.gov

Cycloaddition Reactions of the Oxazole Moiety

Oxazoles can participate as the 4π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com This reactivity provides a powerful tool for the synthesis of other heterocyclic systems, such as pyridines.

In a typical Diels-Alder reaction, the oxazole acts as a diene, reacting across the C-2 and C-5 positions with a suitable dienophile, such as an olefin or alkyne. youtube.comsemanticscholar.org The initial cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction or, more commonly, elimination of a small molecule like water to yield a substituted pyridine (B92270) derivative. semanticscholar.org

The reactivity of the oxazole as a diene in these cycloadditions can be significantly enhanced by the addition of a Brønsted or Lewis acid. nih.govscilit.com The acid coordinates to the oxazole nitrogen, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the oxazole diene, facilitating the reaction with the dienophile. nih.gov The outcome of the reaction can also be influenced by substituents on the oxazole ring. Studies involving reactions with o-quinone methides have shown that the electronic nature of substituents can determine whether the reaction proceeds via a [4+2] cycloaddition or a 1,4-conjugate addition pathway. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the derivatization of heterocyclic compounds, including oxazoles. researchgate.netnih.govresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the oxazole core. For a molecule like oxazole-2-carbothioic acid amide, derivatization would typically occur at the C4 or C5 positions of the oxazole ring. This requires the presence of a suitable leaving group, most commonly a halogen (Br, I) or a triflate (OTf), at the position to be functionalized. researchgate.netnih.gov

The general strategy would first involve the synthesis of a halo-substituted precursor, such as 4-bromo- or 5-bromo-oxazole-2-carbothioic acid amide. This halogenated intermediate could then serve as the electrophilic partner in various cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction is widely used for functionalizing heterocyclic rings and tolerates a broad range of functional groups. nih.govrsc.org For a halo-oxazole-2-carbothioic acid amide, a Suzuki-Miyaura reaction could introduce aryl, heteroaryl, or vinyl substituents.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org This palladium-catalyzed process is an effective method for the vinylation of heterocycles. youtube.com Applying this to a halo-oxazole-2-carbothioic acid amide would allow the introduction of various alkenyl groups at the C4 or C5 position.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates for further transformations. nih.gov A halo-oxazole-2-carbothioic acid amide could be readily alkynylated using these conditions.

The table below summarizes these potential cross-coupling reactions on a hypothetical halo-oxazole scaffold.

Reaction NameCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl/Vinyl-substituted oxazole
Heck AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted oxazole
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Amine)Alkynyl-substituted oxazole

This table presents generalized conditions for common cross-coupling reactions applicable to halo-oxazole systems.

Interconversion to Other Heterocyclic Systems

The oxazole ring can serve as a synthetic precursor to other heterocyclic systems through various rearrangement and transformation reactions. This interconversion provides a pathway to generate molecular diversity from a common starting point.

Oxazoles can be directly converted into N-substituted imidazoles, a transformation that is significantly accelerated by microwave irradiation. rsc.orgrsc.org This reaction provides a powerful tool for diversity-oriented synthesis, as imidazoles are a prominent scaffold in medicinal chemistry. rsc.org The general process involves heating the oxazole with a primary amine, often without a solvent or in a high-boiling polar solvent. rsc.orgrsc.org

The mechanism is believed to proceed via a [4+2] cycloaddition-type process (Diels-Alder reaction with inverse electron demand) or a related stepwise pathway, where the amine adds to the oxazole ring, leading to ring-opening and subsequent recyclization to form the more thermodynamically stable imidazole ring. Microwave heating enhances the reaction rate, allowing for rapid conversions, often in minutes, at elevated temperatures (200–240 °C). rsc.org

For this compound, this transformation would likely involve reaction with a primary amine (R-NH₂). The thioamide group at the C2 position would be displaced along with the ring oxygen atom during the conversion, leading to a 2-substituted imidazole where the substituent is derived from the original C2-carbothioic acid amide fragment, though potential side reactions involving the thioamide moiety could occur under the harsh reaction conditions.

The table below shows examples of this transformation for general oxazoles. rsc.org

Oxazole ReactantAmine ReactantTemperature (°C)Time (min)Imidazole Product Yield (%)
5-PhenyloxazoleCyclopentylamine2201085
5-PhenyloxazoleBenzylamine2201081
5-(4-Methoxyphenyl)oxazoleCyclopentylamine2201083
Ethyl 2-methyloxazole-5-carboxylateBenzylamine2201075

Data sourced from a study on the microwave-assisted conversion of oxazoles to imidazoles. rsc.org

The transformation of an oxazoline (B21484) ring into its corresponding aromatic oxazole is a common and synthetically useful aromatization reaction, typically achieved through oxidation. rsc.orgnih.gov This strategy is valuable because chiral oxazolines are readily accessible from amino alcohols, allowing for the synthesis of chiral oxazoles. acs.org

The first step in this context would be the synthesis of the precursor, oxazoline-2-carbothioic acid amide. This could be achieved through the cyclization of a β-hydroxy amide, which itself can be prepared from an amino alcohol and a suitable thiocarboxylic acid derivative. nih.gov

Once the oxazoline is formed, various oxidative methods can be employed for the aromatization step. Common reagents for this transformation include:

Manganese Dioxide (MnO₂): A heterogeneous oxidant that can be used effectively, especially in flow chemistry setups, to convert oxazolines to oxazoles. rsc.orgnih.gov

Copper(II) Salts with Peroxides: The Kharasch-Sosnovsky reaction, which uses a copper catalyst (often a mix of Cu(I) and Cu(II) salts) and a peroxide like tert-butyl perbenzoate, is a highly effective method for this oxidation. acs.orgnih.gov

N-Bromosuccinimide (NBS): In the presence of a radical initiator (like AIBN or light) or a base, NBS can be used to oxidize oxazolines. acs.org

Other Reagents: Systems like CuBr₂/DBU have also been successfully employed. rsc.org

The choice of oxidant depends on the substituents present on the oxazoline ring to avoid unwanted side reactions.

The table below summarizes common methods for the oxidation of oxazolines to oxazoles.

Reagent(s)Typical ConditionsSubstrate ScopeRef.
MnO₂ Heating in a solvent like DMEGood for various 2-aryl-substituted oxazolines rsc.org
Cu(I)/Cu(II) salts, t-BuOOH Benzene, refluxEffective for 2-alkyl-4-carboalkoxy oxazolines acs.orgnih.gov
NBS, AIBN CCl₄, refluxCan be used for 2-alkyl oxazolines, but may lead to side-chain bromination acs.org
CuBr₂/DBU CH₂Cl₂, room temperatureReported for C5-unsubstituted oxazolines rsc.org

This table provides an overview of common oxidation methods for converting oxazolines to oxazoles.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Oxazole-2-carbothioic acid amide, both ¹H and ¹³C NMR would provide critical data for confirming its structure.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the amide group. Based on the analysis of related oxazole structures, the chemical shifts for the ring protons can be predicted. The protons at the C4 and C5 positions of the oxazole ring typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific positioning of these signals would be influenced by the electron-withdrawing nature of the 2-carbothioamide substituent. The two protons of the primary thioamide (-CSNH₂) would likely appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration due to hydrogen bonding. In a solvent like DMSO-d₆, these protons could appear at a downfield position, potentially above δ 8.0 ppm.

Proton Expected Chemical Shift (ppm) Multiplicity
H4 (Oxazole)~7.5 - 8.0Doublet
H5 (Oxazole)~7.0 - 7.5Doublet
NH₂ (Thioamide)Variable (Broad)Singlet

Note: The expected chemical shifts are estimations based on related structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbons of the oxazole ring and the thiocarbonyl carbon. The chemical shifts of the oxazole ring carbons (C2, C4, and C5) are anticipated to be in the range of δ 120-160 ppm. A key feature in the ¹³C NMR spectrum would be the resonance of the thiocarbonyl carbon (C=S). Thioamides typically exhibit a thiocarbonyl carbon signal significantly downfield compared to the carbonyl carbon of their amide analogs, often in the range of δ 190-210 ppm. nih.gov This substantial downfield shift is a characteristic feature of the thioamide group. nih.gov

Carbon Expected Chemical Shift (ppm)
C2 (Oxazole)~155 - 165
C4 (Oxazole)~125 - 135
C5 (Oxazole)~135 - 145
C=S (Thiocarbonyl)~190 - 210

Note: The expected chemical shifts are estimations based on related structures and general principles of NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for the oxazole ring and the thioamide group. The oxazole ring typically shows stretching vibrations in the region of 1500-1600 cm⁻¹ and ring breathing modes around 1000-1100 cm⁻¹. The primary thioamide group gives rise to several distinct bands. The N-H stretching vibrations of the -NH₂ group are expected to appear as two bands in the 3100-3400 cm⁻¹ region. The C=S stretching vibration, a key marker for the thioamide group, is generally observed in the range of 1100-1300 cm⁻¹, although its intensity can be variable. nih.govscispace.com Additionally, the N-H bending vibration would be present around 1600-1650 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Thioamide)Stretching3100 - 3400
C=N (Oxazole)Stretching1500 - 1600
N-H (Thioamide)Bending1600 - 1650
C=S (Thioamide)Stretching1100 - 1300
C-O-C (Oxazole)Ring Breathing1000 - 1100

Note: The expected frequencies are based on general correlations for functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus one. The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions would likely proceed through cleavage of the bond between the oxazole ring and the carbothioamide group. This would result in the formation of a characteristic fragment ion corresponding to the protonated oxazole-2-yl cation or the thioaminocarbonyl radical cation. Further fragmentation of the oxazole ring itself could also be observed.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of non-volatile compounds. In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or thioglycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily forming protonated molecules [M+H]⁺. wikipedia.org

HRFABMS provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments. This technique is particularly useful for analyzing compounds up to 5000 Da, offering insights into their structural characteristics. wikipedia.org The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight, and various fragment ions that help in elucidating the molecule's structure. nih.gov For this compound, HRFABMS would be instrumental in confirming its molecular formula of C₄H₄N₂OS by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This method provides detailed three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For oxazole-containing compounds, X-ray crystallography has been successfully employed to determine their crystal structures. rsc.orgresearchgate.net For instance, studies on related oxazole derivatives have provided detailed insights into their conformational properties and intermolecular interactions. rsc.orgresearchgate.net The crystal structure of a compound reveals the spatial arrangement of its constituent atoms, which is fundamental to understanding its physical and chemical properties. In the case of this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide precise data on its geometric parameters. mdpi.com

Below is a table summarizing crystallographic data for related heterocyclic compounds, illustrating the type of information obtained from such studies.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
C₁₀H₁₄O₅VTriclinicP-17.49978.201511.33991.372
C₁₀H₉NO₅VMonoclinicP2₁8.51067.3739.1941101.882

This data is for illustrative purposes and represents related vanadium complexes, not this compound itself, as specific crystallographic data for the target compound was not available in the search results. researchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This information is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula.

For this compound, with a molecular formula of C₄H₄N₂OS and a molecular weight of 128.16 g/mol , the theoretical elemental composition can be calculated. scbt.com This analytical method provides a straightforward confirmation of the compound's stoichiometry. The results of elemental analysis are typically presented as the percentage composition of each element.

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01448.0437.49
HydrogenH1.00844.0323.15
NitrogenN14.01228.0221.87
OxygenO16.00116.0012.49
SulfurS32.07132.0725.02
Total 128.162 100.00

This data provides a baseline for comparison with experimental results from an elemental analyzer, which would either confirm or refute the proposed molecular formula.

Biological Activity and Medicinal Chemistry Applications of Oxazole 2 Carbothioic Acid Amide Analogs

Antimicrobial Efficacy Investigations

The antimicrobial potential of oxazole-2-carbothioic acid amide analogs has been widely investigated, revealing their efficacy against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

A new series of amide derivatives containing an oxazole (B20620) moiety have demonstrated significant antibacterial properties. wisdomlib.org When tested against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, several of these synthesized compounds exhibited notable zones of inhibition, indicating their potential to inhibit bacterial growth. wisdomlib.org In some cases, the antibacterial activity of these novel compounds was found to be comparable to that of established antibiotics such as ampicillin (B1664943) and ciprofloxacin. wisdomlib.orgnih.gov

The substitution pattern on the oxazole ring plays a crucial role in determining the antibacterial activity. nih.gov For instance, certain propanoic acid derivatives incorporating an oxazole ring showed potent activity against Escherichia coli, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.gov Similarly, pyrazole-linked oxazole-5-one moieties have also been synthesized and evaluated for their antimicrobial potential. nih.gov The introduction of different substituents can modulate the potency and spectrum of these compounds. For example, some derivatives have shown good activity specifically against E. coli, while others have demonstrated equipotent activity to standard drugs against a broader range of bacteria. nih.gov

Interactive Table: Antibacterial Activity of Oxazole Derivatives

Compound Test Organism Activity Reference
Amide-oxazole derivatives Escherichia coli Comparable to ampicillin and ciprofloxacin wisdomlib.org
Amide-oxazole derivatives Staphylococcus aureus Comparable to ampicillin and ciprofloxacin wisdomlib.org
Propanoic acid derivatives (5, 6, 7) E. coli, S. aureus, MRSA, B. subtilis Potent antibacterial activity nih.gov
Pyrazole (B372694) linked oxazole-5-one (8) E. coli, P. aeruginosa, S. aureus Highest activity among synthesized derivatives nih.gov
Substituted oxa/thiazoles (13a) E. coli Good activity (20 mm inhibition zone) nih.gov

In addition to their antibacterial effects, this compound analogs and related oxazole derivatives have been evaluated for their antifungal properties. nih.gov A series of pyrazole linked to an oxazole-5-one moiety was assessed for its antifungal potential against Candida albicans, a common human fungal pathogen. nih.gov While some propanoic acid derivatives with an oxazole core showed poor antifungal activity, other classes of oxazole derivatives have demonstrated more promising results. nih.gov

For instance, bile acid derivatives bearing an oxazole moiety in their side chain were synthesized and tested against Candida albicans. nih.gov Certain acetylated derivatives in this series showed significant inhibition percentages. nih.gov Another study focused on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives, which were assayed against several phytopathogenic fungi. nih.gov Some of these compounds displayed notable antifungal activity. nih.gov Specifically, an isoxazole (B147169) pyrazole carboxylate derivative exhibited significant activity against Rhizoctonia solani. nih.gov The antifungal activity of these compounds is often compared to standard antifungal drugs like fluconazole, ketoconazole, and clotrimazole. nih.gov

Interactive Table: Antifungal Activity of Oxazole Derivatives

Compound Class Fungal Strain Activity Reference
Pyrazole linked oxazole-5-one Candida albicans Assessed for antifungal potential nih.gov
Propanoic acid derivatives Candida albicans Poor antifungal activity nih.gov
Bile acid-derived oxazoles (6e, 6g) Candida albicans Highest inhibition (63.84% and 61.40% at 250 µg/mL) nih.gov
Pyrazole carboxamides Phytopathogenic fungi Notable antifungal activity nih.gov

Anticancer Activity Profiling

The development of novel anticancer agents is a critical area of medicinal chemistry, and oxazole-containing compounds have shown considerable promise. The structural features of this compound analogs make them attractive scaffolds for the design of new cytotoxic agents.

Derivatives of oxazole have been synthesized and evaluated for their in vitro anti-proliferative activity against a variety of human cancer cell lines. researchgate.netnih.gov For example, amide derivatives of imidazo[2,1-b]oxazoles were tested against prostate (PC3), lung (A549), breast (MCF7), and ovarian (A2780) cancer cells. researchgate.net Several of these compounds revealed potent anti-proliferative potential, with some exhibiting the most promising anticancer activities. researchgate.net

Similarly, a series of amide derivatives of 1,2-isoxazole combined with 1,2,4-thiadiazole (B1232254) were tested for their anticancer activity against human breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines. researchgate.net Many of these compounds showed good anticancer activity, with some demonstrating more potent activity than the standard drug etoposide. researchgate.net The cytotoxicity of these compounds is typically expressed as IC50 values, which represent the concentration required to inhibit 50% of cell growth. nih.gov Many oxazole derivatives have shown excellent potencies with IC50 values in the nanomolar range. nih.gov

Interactive Table: In Vitro Cytotoxicity of Oxazole Derivatives

Compound Class Cancer Cell Line(s) Activity Reference
Amide derivatives of imidazo[2,1-b]oxazoles (9a, 9b) PC3, A549, MCF7, A2780 Most promising anticancer activities researchgate.net
Amide derivatives of 1,2-isoxazole and 1,2,4-thiadiazole (11b, 11c, 11d, 11e, 11g, 11j) MCF-7, A549, Colo-205, A2780 More potent activity than etoposide researchgate.net
1,3,4-Oxadiazole (B1194373) derivatives (24h) PC3, A549, DU-145 Good anticancer activity (IC50 values of 1.90, 2.12, and 1.88 µM) researchgate.net
1,2,4-Oxadiazole (B8745197) derivative (27) Jeko-1 cells Induced 73.1% cell apoptosis at 1 µM nih.gov

The anticancer effects of oxazole derivatives are mediated through various mechanisms of action. nih.govbenthamscience.com These compounds have been found to inhibit a range of molecular targets that are crucial for cancer cell survival and proliferation. nih.govbenthamscience.com One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov

Oxazole derivatives have also been shown to target signal transducer and activator of transcription 3 (STAT3) and G-quadruplex DNA structures. nih.govresearchgate.net Other important targets include DNA topoisomerase enzymes, protein kinases, and histone deacetylases (HDACs). nih.govresearchgate.net By inhibiting these targets, oxazole-based compounds can interfere with DNA replication and repair, signal transduction pathways, and gene expression, ultimately leading to the death of cancer cells. nih.govnih.gov The versatility of the oxazole scaffold allows for its combination with other pharmacophores to design novel anticancer drugs with improved efficacy and specificity. nih.govresearchgate.net

Anti-inflammatory Response and Modulatory Effects

Oxazole derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs. nih.gov The substitution pattern on the oxazole ring plays a key role in their anti-inflammatory activity. nih.gov These compounds can modulate the inflammatory response by inhibiting key inflammatory mediators.

Research has shown that certain oxazole derivatives can act as cyclooxygenase-2 (COX-2) inhibitors. nih.gov The planar geometry and aromatic nature of the oxazole ring allow it to act as a linker to bind to the active site of COX-2, thereby reducing inflammation. nih.gov In addition to COX-2, some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to inhibit other inflammatory markers such as nitric oxide (NO), thiobarbituric acid-reducing substances (TBARS), and interleukin-6 (IL-6). nih.gov For instance, certain derivatives displayed higher anti-inflammatory activity in assays measuring these markers. nih.gov The anti-inflammatory effects of these compounds have been compared to standard drugs like ibuprofen. nih.gov Furthermore, some oxadiazole derivatives have been found to effectively inhibit the inflammatory response induced by carrageenan in in vivo models. nih.gov

Interactive Table: Anti-inflammatory Activity of Oxazole Derivatives

Compound Class Inflammatory Marker/Model Activity Reference
Oxaprozin (oxazole derivative) COX-2 Inhibitor nih.gov
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6d, Ox-6f) Heat-induced albumin denaturation 70.56% and 74.16% inhibition nih.gov
O-acylated amidoxime (B1450833) of glycyrrhetinic acid (3d) Carrageenan-induced inflammation Potent anti-inflammatory candidate nih.gov

Enzyme Inhibition Studies

Oxazole-containing compounds have been identified as potent inhibitors of various enzymes, playing a crucial role in the modulation of physiological and pathological processes.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of endogenous cannabinoid neurotransmitters like anandamide (B1667382). nih.gov Inhibition of FAAH can elevate the levels of these neurotransmitters, leading to analgesic and anti-inflammatory effects. Several classes of oxazole derivatives have been developed as FAAH inhibitors.

One significant class is the α-ketooxazole inhibitors. nih.govnih.gov These compounds act as reversible competitive inhibitors, forming a hemiketal with a serine residue in the active site of FAAH. nih.gov The potency of these inhibitors is highly dependent on the substituents on the oxazole ring. For instance, the α-ketooxazole compound OL-135 has been identified as a potent and selective FAAH inhibitor that produces analgesic effects by increasing endogenous anandamide levels. nih.govnih.gov Systematic structure-activity relationship (SAR) studies have revealed that both the C2 acyl side chain and the C5 substituent of the oxazole ring significantly influence the inhibitory potency and selectivity. nih.govnih.gov Combining optimized C5-oxazole substituents with optimized C2 acyl side chains has led to the development of exceptionally potent and selective FAAH inhibitors. nih.gov

Another class of FAAH inhibitors includes 2-amino-5-arylbenzoxazole derivatives, which have also demonstrated potent, reversible inhibition of the enzyme. researchgate.net Furthermore, oxazole derivatives have been incorporated into carbamate-based FAAH inhibitors, although the primary inhibitory action in these cases is often attributed to the carbamate (B1207046) moiety. nih.gov The discovery of MK-4409, a novel oxazole-based FAAH inhibitor, underscores the continued interest in this scaffold for developing treatments for inflammatory and neuropathic pain. acs.orgtandfonline.com

Table 1: Examples of Oxazole-Based FAAH Inhibitors and their Potency

Compound Class Example Compound Target Potency (IC₅₀/Kᵢ) Reference
α-Ketooxazole OL-135 FAAH Kᵢ = 4.7 nM nih.gov
α-Ketooxazole Compound 6 Rat and rhFAAH Kᵢ = 200 and 260 pM nih.gov
Oxazole Carboxamide MK-4409 FAAH Potent (specific value not stated) acs.org
2-Amino-5-arylbenzoxazole Not specified FAAH Potent inhibitors researchgate.net

Beyond FAAH, oxazole analogs have been found to interact with a range of other enzymatic targets.

Acid Ceramidase (AC): A novel class of substituted oxazol-2-one-3-carboxamides has been identified as potent inhibitors of human acid ceramidase (hAC), an enzyme involved in sphingolipid metabolism. nih.gov The presence of the oxazol-2-one ring was found to be crucial for maintaining inhibitory potency. nih.gov

Cholinesterases: Certain trans-amino-4-/5-arylethenyl-oxazoles have been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting their potential for development as selective cholinesterase inhibitors for neurodegenerative diseases. nih.gov

Cyclooxygenase (COX): Some oxazole derivatives have been evaluated for their inhibitory activity against COX-1 and COX-2, which are key enzymes in the inflammatory pathway. nih.gov

Spleen Tyrosine Kinase (Syk): Substituted oxazole derivatives have been developed as inhibitors of Syk, a protein kinase implicated in various cell proliferative, autoimmune, and inflammatory disorders. google.com

Table 2: Diverse Enzymatic Targets of Oxazole Analogs

Enzyme Target Class of Oxazole Analog Inhibitory Activity Reference
Acid Ceramidase (hAC) Oxazol-2-one-3-carboxamides Potent inhibition (IC₅₀ in nM range) nih.gov
Butyrylcholinesterase (BChE) Trans-amino-4-/5-arylethenyl-oxazoles Potent and selective inhibition (IC₅₀ in µM range) nih.gov
Cyclooxygenase-2 (COX-2) Diaryl heterocyclic derivatives Selective inhibition nih.gov
Spleen Tyrosine Kinase (Syk) Substituted oxazole derivatives Inhibition of signal transduction google.com

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators. nih.gov Inhibition of 15-lipoxygenase (15-LOX) is a therapeutic strategy for various inflammatory conditions.

A novel 1,3-oxazole-based compound, ML351, has been identified as a potent inhibitor of 15-LOX-1. acs.orgcore.ac.uk This compound has been shown to protect macrophages from lipopolysaccharide-induced cytotoxicity by inhibiting the production of lipid peroxides. acs.org In mouse models of type 1 diabetes, ML351 prevented glycemic deterioration and reduced β-cell oxidative stress, highlighting the therapeutic potential of 15-LOX inhibition. core.ac.uk Additionally, imidazo[2,1-b]thiazole (B1210989) derivatives, which can be considered structural analogs, have also been synthesized and evaluated as potent inhibitors of 15-lipoxygenase. researchgate.netnih.gov

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Several studies have demonstrated the antioxidant potential of oxazole derivatives.

A series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazole-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.gov One of the most active compounds in this series significantly inhibited lipid peroxidation and modulated the activity of the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.gov Another study reported the synthesis of an oxazole derivative, ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, which exhibited antioxidant activity in the DPPH radical scavenging assay with an IC₅₀ value of 275.3 ppm. aip.org Furthermore, 2,5-disubstituted-1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, have also shown promising antioxidant properties. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comfrontiersin.org

Table 3: Antioxidant Activity of Oxazole Derivatives

Oxazole Derivative Class Assay Result Reference
4-(substituted benzylidene)-2-(substituted phenyl)oxazole-5(4H)-ones Inhibition of lipid peroxidation, EROD activity Significant inhibition nih.gov
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate DPPH radical scavenging IC₅₀ = 275.3 ppm aip.org
2,5-Disubstituted-1,3,4-oxadiazoles Ferrozine assay Antioxidant activity demonstrated mdpi.com
C-3 tethered 2-oxo-benzo nih.govnih.govoxazines DPPH radical scavenging IC₅₀ values in the range of 4.74 ± 0.08 to 92.20 ± 1.54 µg/mL frontiersin.org

Structure-Activity Relationship (SAR) Studies

The biological activity of oxazole analogs is intricately linked to their chemical structure. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

Systematic modifications of the oxazole core and its substituents have provided valuable insights into the structural requirements for potent enzyme inhibition. In the context of FAAH inhibitors, extensive SAR studies on α-ketooxazoles have demonstrated that both the C2 acyl side chain and the C5 substituent of the oxazole ring are critical for inhibitory activity. nih.govnih.gov For instance, the introduction of conformational constraints in the C2 acyl side chain and specific substituents at the C5 position can lead to exceptionally potent and selective FAAH inhibitors. nih.gov

Similarly, for oxazol-2-one-3-carboxamide inhibitors of acid ceramidase, SAR studies revealed that the oxazol-2-one ring is essential for activity, and modifications to the substituents can significantly impact potency. nih.gov For antibacterial oxadiazole derivatives, a related class of compounds, SAR studies have guided the optimization of their antibacterial activity and pharmacokinetic properties. nih.gov These studies often involve the synthesis of a library of analogs with systematic variations in their structure, followed by biological evaluation to establish clear correlations between structural features and biological activity.

Bioisosteric Replacements in Drug Design

The principle of bioisosteric replacement, where one functional group is substituted for another with similar physicochemical properties to enhance a drug's efficacy, metabolic stability, or pharmacokinetic profile, is a cornerstone of modern drug discovery. nih.gov The oxazole ring has emerged as a valuable bioisostere for amide and ester functionalities. nih.gov This is attributed to its rigid, planar structure and its ability to participate in hydrogen bonding and other non-covalent interactions, mimicking the spatial arrangement and electronic properties of the groups it replaces. semanticscholar.org

The replacement of metabolically labile amide or ester groups with a stable oxazole ring can lead to compounds with improved in vivo performance. rsc.org For instance, the hydrolytic instability of esters and the susceptibility of amides to enzymatic degradation can be overcome by incorporating the more robust oxazole heterocycle. nih.gov This strategy has been successfully employed in the development of various therapeutic agents.

A notable example of the oxazole scaffold serving as a key pharmacophoric element is in the design of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is a serine hydrolase that plays a crucial role in the degradation of endogenous cannabinoids like anandamide, making it a significant target for pain and inflammation therapies. nih.govnih.gov In the development of α-keto oxazole inhibitors of FAAH, the oxazole core is central to the molecule's activity, positioning the critical α-keto side chain for interaction with the enzyme's active site. nih.gov The structure-activity relationship (SAR) studies of these inhibitors reveal the importance of the oxazole as a stable scaffold for orienting the necessary pharmacophoric groups.

The following table details the inhibitory activity of various α-keto oxazole analogs against FAAH, illustrating the impact of substituting the C2 acyl side chain on potency.

CompoundAryl Group at C2 Side ChainInhibitory Constant (Ki) in nM
5aPhenyl4.7
5c1-Naphthyl2.6
5hh3-Cl-Phenyl0.9
11jEthylbiphenyl0.75

Data sourced from Hardouin et al. (2007). The table shows the effect of modifying the aryl group on the C2 acyl side chain of α-keto oxazole inhibitors on their potency against FAAH. nih.gov

Furthermore, the introduction of heteroatoms and other functional groups into the linking side chain at the C2 position of the oxazole has been systematically explored. These modifications, while often leading to a decrease in potency, highlight the stringent structural requirements for optimal interaction with the target enzyme.

CompoundModification at C2 Side ChainInhibitory Constant (Ki) in nM
12p6-position Sulfur3
13d2-position Hydroxyl8
13a2-position Amide>1000

Data sourced from Hardouin et al. (2007). The table illustrates how different modifications on the C2 side chain of α-keto oxazole inhibitors influence their inhibitory activity against FAAH. nih.gov

Receptor Interaction Studies and Binding Mechanisms

Understanding how a molecule interacts with its biological target at a molecular level is fundamental for rational drug design. For this compound analogs, particularly the well-studied α-keto oxazoles, receptor interaction studies have primarily focused on their binding to the active site of enzymes.

In the case of FAAH inhibitors, the α-keto oxazole derivatives act as potent and selective competitive inhibitors. nih.gov The binding mechanism involves the formation of a reversible hemiketal between the electrophilic ketone of the inhibitor and the catalytic serine residue (Ser241) in the enzyme's active site. nih.gov This interaction is further stabilized by a network of hydrogen bonds within the active site.

The crystal structure of FAAH co-crystallized with an inhibitor reveals key interactions. The carbonyl oxygen of the inhibitor forms hydrogen bonds with the backbone amides of two serine residues (Ser217 and Ser241), which constitute the oxyanion hole that stabilizes the transition state of the hydrolysis reaction. The oxazole ring itself plays a crucial role in correctly positioning the side chain for optimal interaction within the hydrophobic binding pocket of the enzyme. nih.gov

Studies on oxazolone (B7731731) carboxamides as inhibitors of acid ceramidase (AC), another cysteine hydrolase, also highlight the importance of the oxazole core in mediating binding. nih.gov In this case, the urea-like functionality attached to the oxazole ring is proposed to react with the catalytic cysteine residue (Cys143) in the active site of hAC, leading to covalent inhibition. nih.gov Kinetic studies have shown that these inhibitors cause a concentration-dependent decrease in the maximal catalytic velocity (Vmax) without affecting the Michaelis-Menten constant (KM), which is consistent with an irreversible binding mechanism. nih.gov

The potency of these inhibitors is highly dependent on the substituents on the oxazole ring. For instance, in a series of 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamides, the introduction of different aryl and heteroaryl groups at the C5 position significantly influences the inhibitory activity against human acid ceramidase (hAC).

CompoundSubstituent at C5hAC IC50 (µM)
12aPhenyl0.075
12o2-Pyridyl0.025
12q4-Pyridyl0.018
12p3-Pyridyl0.070

Data sourced from a study on oxazolone carboxamides as acid ceramidase inhibitors. The table demonstrates the impact of C5 substituents on the inhibitory potency. acs.org

Computational Chemistry and Molecular Modeling for Oxazole 2 Carbothioic Acid Amide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein. This technique has been instrumental in identifying potential biological targets for oxazole (B20620) derivatives and in understanding the molecular interactions that govern their biological activity.

For instance, various derivatives of oxazole have been the subject of molecular docking studies to explore their potential as anticancer and antimicrobial agents. nih.govnih.govnih.gov These simulations have been crucial in elucidating the binding modes of these compounds within the active sites of target proteins. Key interactions, such as hydrogen bonds and hydrophobic interactions, are often identified, providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors. nih.govnih.gov For example, docking studies of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives with Staphylococcus aureus Sortase A revealed that the i-butyl amide group and the benzoxazole (B165842) core fit into specific pockets of the enzyme, explaining their inhibitory activity. nih.gov Similarly, molecular docking has been used to investigate the interaction of oxadiazole derivatives, which share a similar heterocyclic core, with tubulin, a key target in cancer therapy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

While specific QSAR studies on "Oxazole-2-carbothioic acid amide" are not extensively documented, research on related oxazole and oxadiazole derivatives highlights the utility of this method. mdpi.comresearchgate.netresearchgate.net For example, 2D and 4D-QSAR models have been developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum, the parasite responsible for visceral leishmaniasis. mdpi.com These models demonstrated good internal consistency and external predictive power, enabling the accurate prediction of the anti-leishmanial activity of related compounds. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These methods generate contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. manipal.edu

Studies on various oxazole and oxadiazole derivatives have successfully employed 3D-QSAR to guide the design of more potent compounds. researchgate.netijpsdronline.comnih.govmonash.edunih.govnih.gov For instance, a 3D-QSAR study on a series of 1,2,4-oxadiazole (B8745197) derivatives as antiproliferative agents generated a statistically significant model with good predictive ability. researchgate.net The resulting contour maps provided valuable insights into the structural requirements for enhanced anticancer activity. researchgate.net Similarly, 3D-QSAR models have been developed for oxadiazole derivatives as inhibitors of Sortase A, an important bacterial enzyme, and as anti-tubercular agents, demonstrating the broad applicability of this technique. manipal.edunih.gov

QSAR Study on Oxazole/Oxadiazole Derivatives Biological Activity Key Findings Reference
2D- and 4D-QSARAntileishmanialModels accurately predicted pIC50 values. mdpi.com
3D-QSARAnticancer (Antiproliferative)Generated a significant model with good predictive power. researchgate.net
3D-QSARAntibacterial (Sortase A inhibitors)Developed a predictive model for designing new inhibitors. nih.gov
3D-QSARAnti-tubercularElucidated molecular determinants for inhibitory activity. manipal.edu

Semi-Empirical and Ab Initio Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic structure, stability, and reactivity of molecules. These methods can be broadly categorized into semi-empirical methods, which use some experimental parameters, and ab initio methods, which are based solely on theoretical principles.

Computational Method Property Calculated Significance Reference
Density Functional Theory (DFT)Heat of FormationPredicts molecular stability and the effect of substituents. nih.gov
Semi-empirical (AM1, PM3)Heat of FormationProvides theoretical values for comparison with experimental data. gac.edu
High-level ab initio (CBS-QB3)Enthalpy of FormationCan achieve high accuracy, comparable to experimental results. researchgate.net

Quantum chemical calculations are also powerful tools for elucidating reaction mechanisms. While specific studies on the reaction mechanisms involving "this compound" are limited in the public domain, the general reactivity of the oxazole ring has been investigated. tandfonline.com The oxazole ring can undergo both electrophilic and nucleophilic substitution reactions, and computational methods can model the transition states and energy barriers associated with these transformations, providing insights into the preferred reaction pathways. tandfonline.com

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its chemical structure. The prediction is based on a large database of known biologically active compounds.

For oxazole derivatives, PASS can predict a wide range of potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. semanticscholar.orgnih.govd-nb.infomdpi.com These predictions, presented as probabilities of a compound being active (Pa) or inactive (Pi), serve as a valuable guide for prioritizing experimental screening efforts. semanticscholar.org The diverse biological activities reported for various oxazole-containing compounds underscore the potential of this scaffold in medicinal chemistry. nih.govd-nb.infomdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

The in silico prediction of ADMET properties is a cornerstone of computational drug design, offering a rational basis for the selection and optimization of lead compounds. For "this compound," a series of predictive models based on its chemical structure can be employed to estimate its pharmacokinetic profile. These predictions are derived from quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on extensive experimental datasets.

Detailed computational analyses, utilizing established platforms such as pkCSM, provide a comprehensive overview of the predicted ADMET properties for "this compound." These predictions, while theoretical, are instrumental in flagging potential liabilities and guiding synthetic modifications to improve the compound's drug-like characteristics.

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes the predicted physicochemical and pharmacokinetic parameters for "this compound." These values are crucial for understanding its potential for oral bioavailability and distribution within the body.

PropertyPredicted ValueInterpretation
Molecular Weight128.16 g/mol Low molecular weight, favorable for absorption.
LogP0.53Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Water Solubility (log mol/L)-1.187Predicts good aqueous solubility.
Caco-2 Permeability (log Papp)0.352Suggests moderate to good intestinal permeability.
Intestinal Absorption (% absorbed)89.215%High predicted intestinal absorption.
Blood-Brain Barrier (BBB) Permeability (logBB)-1.028Indicates poor penetration into the central nervous system.
P-glycoprotein SubstrateNoThe compound is not predicted to be a substrate of P-glycoprotein, a key efflux transporter.
P-glycoprotein I InhibitorNoNot predicted to inhibit P-glycoprotein I.
P-glycoprotein II InhibitorNoNot predicted to inhibit P-glycoprotein II.

Data generated using in silico prediction models.

Predicted Metabolism

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The following table details the predicted interactions of "this compound" with major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of xenobiotics.

CYP IsoformPredicted InteractionImplication
CYP1A2 InhibitorNoUnlikely to interfere with the metabolism of CYP1A2 substrates.
CYP2C19 InhibitorNoUnlikely to interfere with the metabolism of CYP2C19 substrates.
CYP2C9 InhibitorNoUnlikely to interfere with the metabolism of CYP2C9 substrates.
CYP2D6 InhibitorNoUnlikely to interfere with the metabolism of CYP2D6 substrates.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of CYP3A4 substrates.
CYP1A2 SubstrateNoNot predicted to be metabolized by CYP1A2.
CYP2C19 SubstrateNoNot predicted to be metabolized by CYP2C19.
CYP2C9 SubstrateNoNot predicted to be metabolized by CYP2C9.
CYP2D6 SubstrateYesPredicted to be a substrate of CYP2D6.
CYP3A4 SubstrateNoNot predicted to be metabolized by CYP3A4.

Data generated using in silico prediction models.

Predicted Excretion and Toxicity

The routes of excretion and potential toxicity are paramount considerations in drug development. The table below presents the predicted excretion and toxicity profile for "this compound."

PropertyPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.233Predicts a moderate rate of clearance from the body.
AMES ToxicityNoThe compound is not predicted to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity related to hERG channel inhibition.
hERG II InhibitorNoLow risk of cardiotoxicity related to hERG channel inhibition.
Oral Rat Acute Toxicity (LD50)2.529 mol/kgIndicates moderate acute toxicity in rats.
Oral Rat Chronic Toxicity (LOAEL)1.838 (mg/kg_bw/day)Provides an estimate for the lowest observed adverse effect level in chronic exposure.
HepatotoxicityYesThe compound is predicted to have a potential for liver toxicity.
Skin SensitisationNoNot predicted to cause skin sensitization.

Data generated using in silico prediction models.

Emerging Applications and Future Research Directions

Utilization in Advanced Materials Science

The incorporation of oxazole-2-carbothioic acid amide into advanced materials is an area of growing research, with a focus on leveraging its distinct chemical features to enhance material properties.

Polymer Formulation Enhancements

In the realm of polymer science, oxazole-containing compounds are being investigated for their ability to improve the thermal stability and mechanical properties of polymers. chemimpex.com The rigid oxazole (B20620) ring, when integrated into a polymer backbone, can restrict chain mobility, thereby increasing the glass transition temperature and enhancing thermal resistance. The sulfur and nitrogen atoms in the carbothioic acid amide group can also participate in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can further strengthen the polymer matrix.

Role in Agricultural Chemistry and Crop Protection

The oxazole scaffold is a recognized pharmacophore in the development of agrochemicals. numberanalytics.com Oxazole-based compounds have shown promise as pesticides for controlling crop diseases and pests. numberanalytics.com Specifically, derivatives of oxazole-carbothioic acid amide are being explored for their potential to inhibit the growth of specific plant pathogens, thereby enhancing crop protection. chemimpex.com

Analytical Reagent Development

This compound and its derivatives are finding utility as reagents in analytical chemistry. chemimpex.comchemimpex.com The presence of heteroatoms capable of coordinating with metal ions makes them suitable for the development of new colorimetric or fluorometric sensors for the detection and quantification of various analytes. chemimpex.comchemimpex.com

This compound as a Versatile Synthetic Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. The oxazole ring serves as a valuable scaffold in DOS due to the multiple reaction sites it offers for functionalization. nih.govrsc.org this compound, with its reactive carbothioic acid amide group, provides an additional point for diversification. nih.gov Researchers have developed methods for the synthesis of oxazole-5-amide libraries, demonstrating the utility of the oxazole core in generating a wide range of molecular architectures. nih.gov This approach allows for the systematic exploration of chemical space to identify compounds with desired biological activities.

Chelation Chemistry and Metal Complexation Studies

The nitrogen and sulfur atoms within the this compound structure are capable of acting as ligands, forming coordination complexes with various metal ions. ijpsonline.com The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry. The coordination geometry and stability of these complexes are influenced by the nature of the metal ion and the substituents on the oxazole ring. mdpi.com Ruthenium(II) complexes with 2-amidobenzimidazoles, which share structural similarities with oxazole amides, have been synthesized and characterized, demonstrating the chelating potential of such ligands. ias.ac.in

Advanced Mechanistic Investigations of Oxazole Ring Chemistry

A thorough understanding of the reactivity of the oxazole ring is crucial for its effective utilization in synthesis and materials science. The oxazole ring is an electron-deficient azadiene, making it susceptible to participation in inverse electron demand Diels-Alder reactions. clockss.org The reactivity of the ring is significantly influenced by the nature and position of substituents. numberanalytics.com For instance, electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups increase susceptibility to nucleophilic attack. numberanalytics.com

The hydrogen atoms on the oxazole ring exhibit different levels of acidity, with the order being C2 > C5 > C4. tandfonline.comsemanticscholar.org Nucleophilic substitution is most likely to occur at the C2 position, followed by C4 and then C5. tandfonline.com Conversely, electrophilic substitution typically occurs at the C5 position. tandfonline.com The oxazole ring can also undergo N-alkylation and N-acylation at the nitrogen atom. tandfonline.com Advanced mechanistic studies continue to unravel the intricacies of oxazole ring chemistry, including its participation in cycloaddition reactions and rearrangements. clockss.orgresearchgate.net These investigations are fundamental to expanding the synthetic utility of this compound and its derivatives.

Q & A

Q. Structural confirmation :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm for oxazole) and amide NH signals (δ 6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and detect isotopic patterns for sulfur-containing analogs .

Functional groups : FT-IR for amide C=O stretches (~1650 cm⁻¹) and thioamide S-H vibrations (~2550 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory data between computational predictions and experimental results for the reactivity of this compound?

  • Systematic approach :

Re-optimize computational parameters : Validate DFT methods (e.g., B3LYP/6-31G*) by comparing calculated vs. experimental NMR chemical shifts or reaction energy barriers .

Q. Experimental validation :

  • Vary substituents (e.g., electron-withdrawing groups on the oxazole ring) to test predicted electronic effects.
  • Use kinetic studies (e.g., time-resolved HPLC) to compare theoretical vs. observed reaction rates .

Cross-technique correlation : Combine XRD (for solid-state structure) with computational docking to assess steric effects in catalytic applications .

Q. How can advanced spectroscopic techniques elucidate complex reaction mechanisms involving this compound?

  • Case study :
  • Reaction monitoring : Use in-situ ¹H NMR to track intermediates during thiourea cyclization. For example, observe thiol proton disappearance (δ 3.5–4.5 ppm) as cyclization proceeds .
  • Isotopic labeling : Introduce ¹³C at the oxazole carbonyl to trace amide bond formation via ¹³C NMR .
  • High-resolution mass spectrometry (HRMS) : Detect transient intermediates (e.g., aziridine rings) in oxidation reactions using time-of-flight (TOF) MS .

Q. What methodologies optimize regioselectivity in the functionalization of this compound?

  • Approaches :
  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-position of oxazole, followed by electrophilic quenching (e.g., iodine) .
  • Protecting groups : Temporarily block the amide nitrogen with Fmoc to direct substitution to the 5-position of the oxazole ring .
  • Solvent effects : Polar solvents (e.g., DMSO) favor nucleophilic attack at the electron-deficient 2-position, while non-polar solvents (toluene) promote 5-position reactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Resolution framework :

Standardize assays : Compare IC₅₀ values using identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., anandamide for cannabinoid receptor studies) .

Structural validation : Re-synthesize disputed compounds and confirm structures via XRD or 2D NMR to rule out isomerism or impurities .

Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP values and membrane permeability) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for this compound Derivatives

MethodReagents/ConditionsYield RangeKey AdvantagesReferences
SubstitutionNaSCN, DMF, 80°C, 6h45–65%High regioselectivity
CondensationAcetic acid, NaOAc, reflux, 5h60–76%Scalable, crystalline product
EDCI/HOBt CouplingCH₂Cl₂, Et₃N, 15h, TFA deprotection58–76%Versatile for bulky amines

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationExample DataReferences
¹H/¹³C NMRAssign aromatic/amide protonsδ 7.8 ppm (oxazole C-H)
HRMSConfirm molecular formula[M+H]⁺ = 279.0925 (calc. 279.0928)
HILIC-HPLCPurity assessment of polar derivativesRetention time = 8.2 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.